
Disodium 5'-inosinate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Disodium 5’-inosinate monohydrate can be synthesized through the fermentation of sugars using bacterial strains. The fermentation process involves the conversion of a carbon source, such as sugar, into inosine . This inosine is then phosphorylated to produce inosinic acid, which is subsequently neutralized with sodium hydroxide to form disodium 5’-inosinate .
Industrial Production Methods: Industrial production of disodium 5’-inosinate monohydrate often involves the crystallization process. This method reduces wastewater compared to ion exchange resin methods and produces high-purity disodium 5’-inosinate by controlling temperature and using a small amount of organic solvent .
Chemical Reactions Analysis
Types of Reactions: Disodium 5’-inosinate monohydrate can undergo various chemical reactions, including:
Oxidation: This reaction involves the loss of electrons, often facilitated by oxidizing agents.
Reduction: This reaction involves the gain of electrons, typically using reducing agents.
Substitution: This reaction involves the replacement of one atom or group in a molecule with another atom or group.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reactions: Halogens, nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce inosine monophosphate derivatives, while reduction may yield inosine.
Scientific Research Applications
Chemical Properties and Production
Disodium 5'-inosinate is a nucleotide derivative with the molecular formula C10H11N4Na2O8P and a molecular weight of 527.12 g/mol (anhydrous: 392.17 g/mol). It is produced through fermentation processes using specific strains of bacteria, such as Corynebacterium stationis KCCM 80161. The production method ensures that the final product is free from viable cells of the production strain, thereby addressing safety concerns associated with microbial contamination .
Food Industry Applications
-
Flavor Enhancement :
- This compound is primarily utilized as a flavoring agent in processed foods. It enhances the umami taste when combined with other flavor enhancers like monosodium glutamate (MSG) and disodium 5'-guanylate (GMP). This synergistic effect significantly improves the overall flavor profile of food products .
- Food Preservation :
- Nutritional Supplementation :
Animal Nutrition Applications
-
Feed Additive :
- This compound is approved for use in animal feed as a sensory additive. Studies have shown that it can enhance feed palatability, leading to improved feed intake among livestock and poultry . The European Food Safety Authority (EFSA) has assessed its safety and efficacy, concluding that it poses no significant risk to target species or consumers when used within recommended limits .
- Growth Performance :
Case Studies and Research Findings
Regulatory Status
This compound is recognized as safe by various regulatory bodies, including the EFSA, which has established guidelines for its use in food and animal feed applications. The compound must meet specific purity criteria (≥97% IMP) and be used within defined maximum levels to ensure consumer safety .
Mechanism of Action
The mechanism of action of disodium 5’-inosinate monohydrate involves its conversion to inosine, which has various biological effects. Inosine acts on neural and inflammatory mechanisms to reduce pain threshold and promote neural regeneration . It also interacts with adenosine receptors, contributing to its therapeutic potential in neurological and psychiatric disorders .
Comparison with Similar Compounds
- Disodium 5’-guanylate
- Disodium 5’-ribonucleotides
Biological Activity
Disodium 5'-inosinate (IMP) is a purine ribonucleotide that plays a significant role in cellular metabolism and is commonly used as a flavor enhancer in food products. This article provides a comprehensive overview of the biological activity of this compound, including its metabolic pathways, effects on physiological parameters, and related research findings.
Chemical Structure and Properties
This compound has the molecular formula C10H11N4Na2O8P and is categorized as a purine nucleotide. It is formed from inosine monophosphate (IMP) through dephosphorylation processes and serves as a precursor for other nucleotides, particularly in the synthesis of RNA and DNA .
Metabolism and Biotransformation
This compound undergoes several metabolic transformations in the body:
- Biosynthesis : It is primarily synthesized through de novo purine biosynthesis, where ribonucleosides are phosphorylated to form ribonucleotides. This process involves the conversion of adenosine triphosphate (ATP) to AMP, followed by deamination to form IMP .
- Excretion : Following ingestion, approximately 70% of this compound is excreted in urine within 24 hours, with minimal amounts retained in tissues .
Enzymatic Activity
Studies have shown that this compound influences various enzymatic activities:
- In controlled experiments with rats, administration of this compound resulted in increased activities of liver enzymes such as hypoxanthine-guanine phosphoribosyl transferase and adenine phosphoribosyl transferase. This suggests that IMP may enhance purine metabolism through shunt pathways .
- The ratio of liver uricase to xanthine oxidase activity was also altered, indicating potential impacts on purine degradation processes .
Toxicological Studies
Acute toxicity assessments have been conducted to evaluate the safety profile of this compound:
- In animal studies, doses up to 1000 mg/kg body weight did not result in significant adverse effects on weight gain, organ weights, or hematological parameters .
- Behavioral studies in mice indicated that high doses could cause excitement and increased reflex responses but did not lead to muscle relaxation or significant lethargy .
Case Studies and Research Findings
Several research studies have investigated the biological activity and health implications of this compound:
- Flavor Enhancement : Research indicates that this compound acts synergistically with other flavor enhancers like disodium 5'-guanylate (GMP) to improve taste perception in food products. This property is attributed to its ability to enhance umami flavors, making it a popular additive in processed foods .
- Health Implications : A systematic review highlighted that dietary intake of nucleotides like IMP may support gut health and immune function, although more extensive clinical trials are needed to establish definitive health benefits .
- Analytical Methods : Advances in analytical chemistry have enabled the development of high-performance liquid chromatography (HPLC) methods for accurately measuring levels of this compound in food products. This ensures compliance with regulatory standards regarding food additives .
Summary Table of Biological Activities
Q & A
Basic Research Questions
Q. What safety protocols should researchers follow when handling disodium 5'-inosinate in laboratory settings?
this compound is classified under GHS as a skin irritant (Category 2), eye irritant (Category 2A), and respiratory irritant (Category 3). Key precautions include:
- Use personal protective equipment (PPE): gloves, lab coats, and safety goggles.
- Avoid inhalation of dust or aerosols; work in a well-ventilated fume hood.
- In case of eye exposure, rinse immediately with water for 15 minutes and remove contact lenses .
- Store in a dry, cool environment away from incompatible substances like strong oxidizers.
Q. What are the established methods for synthesizing this compound in academic research?
IMP is primarily synthesized via bacterial fermentation using Corynebacterium stationis or enzymatic hydrolysis of RNA. Key steps include:
- Fermentation of starch or saccharine substrates under controlled pH and temperature.
- Purification via ion-exchange chromatography to isolate IMP from fermentation broth.
- Crystallization using ethanol as a solvent to precipitate IMP disodium salt .
Q. How can researchers quantify this compound purity and validate its structural integrity?
Analytical methods specified in GB 1886.97-2015 include:
- HPLC : Use a C18 column with UV detection at 250 nm for nucleotide separation and quantification .
- UV-spectrophotometry : Measure absorbance ratios (A250/A260) to assess nucleotide contamination.
- pH determination : Ensure IMP solutions meet pH 7.0–7.5 to confirm stability .
Advanced Research Questions
Q. How should researchers design long-term toxicology studies to evaluate IMP safety in animal models?
A robust study design includes:
- Dose groups : 0% (control), 0.5%, 1%, 2%, and 4% IMP in diet for 12–24 months.
- Parameters monitored : Body weight, organ weights (liver, kidneys), hematology, urinalysis (uric acid levels), and histopathology.
- Reproductive endpoints : Mating performance, litter size, and pup abnormalities in multi-generational studies .
Note: Studies using Sprague-Dawley rats showed no significant adverse effects at ≤8% dietary IMP over 95 weeks .
Q. How can conflicting data on IMP's effects on liver enzyme activity be resolved?
Conflicting reports (e.g., increased hypoxanthine-guanine phosphoribosyl transferase vs. no histopathological changes) require:
- Dose-response analysis : Verify if enzyme changes are dose-dependent or transient.
- Shunt pathway analysis : Investigate purine metabolism bypass mechanisms using isotopic tracing.
- Species-specific validation : Compare rodent data with human cell lines, as humans lack uricase, altering IMP metabolism endpoints .
Q. What parameters optimize IMP crystallization to enhance purity and bulk density?
Key factors from ethanol-based crystallization studies:
- Ethanol concentration : 70–80% (v/v) for optimal nucleation.
- pH control : Maintain pH 7.0–7.5 during crystallization to prevent hydrolysis.
- Seeding : Introduce seed crystals to improve yield (99.5% purity) and bulk density (0.54 g/cm³) .
Q. What is the role of IMP in modulating the STING pathway for cancer immunotherapy research?
IMP derivatives like cyclic-di-IMP disodium act as STING agonists, triggering interferon-beta production in tumor microenvironments. Methodological considerations:
- In vitro assays : Use murine or human macrophage cell lines (e.g., RAW264.7) to measure cytokine release.
- Dose optimization : Test 1–100 µM concentrations to balance efficacy and cytotoxicity .
Q. Why does IMP ingestion increase uric acid levels in humans but not in rodents?
Rodents express uricase, which converts uric acid to allantoin, whereas humans lack this enzyme. Experimental approaches:
Properties
CAS No. |
4691-65-0 |
---|---|
Molecular Formula |
C10H13N4O8P.2Na C10H13N4Na2O8P |
Molecular Weight |
394.19 g/mol |
IUPAC Name |
disodium;[(2R,3S,4R,5R)-3,4-dihydroxy-5-(6-oxo-1H-purin-9-yl)oxolan-2-yl]methyl phosphate;hydrate |
InChI |
InChI=1S/C10H13N4O8P.2Na/c15-6-4(1-21-23(18,19)20)22-10(7(6)16)14-3-13-5-8(14)11-2-12-9(5)17;;/h2-4,6-7,10,15-16H,1H2,(H,11,12,17)(H2,18,19,20);;/t4-,6-,7-,10-;;/m1../s1 |
InChI Key |
SLIUELDPAPMQIB-IDIVVRGQSA-N |
SMILES |
C1=NC2=C(C(=O)N1)N=CN2C3C(C(C(O3)COP(=O)([O-])[O-])O)O.[Na+].[Na+] |
Isomeric SMILES |
C1=NC2=C(C(=O)N1)N=CN2[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)O)O)O.[Na].[Na] |
Canonical SMILES |
C1=NC2=C(C(=O)N1)N=CN2C3C(C(C(O3)COP(=O)(O)O)O)O.[Na].[Na] |
physical_description |
Odourless, colourless or white crystals or powder |
solubility |
Soluble in water, sparingly soluble in ethanol, practically insoluble in ether |
Synonyms |
5’-Inosinic Acid Disodium Salt; 5’-IMP di-Na salt; 5’-IMP Disodium Salt; Disodium 5’-IMP; Disodium 5’-Inosinate; Disodium IMP; Disodium Inosinate; Disodium Inosine 5’-Monophosphate; Disodium Inosine 5’-Phosphate; E 631; E 631 (Food Enhancement Agent) |
Origin of Product |
United States |
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